DL-Glutaryl carnitine-13C,d3

Description

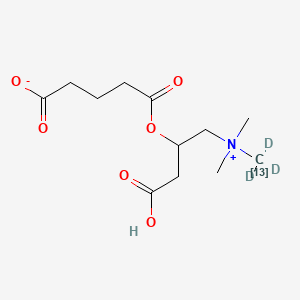

DL-Glutaryl carnitine-13C,d3 (chemical formula: C₁₁(¹³C)H₁₉D₃NO₆·Cl, molecular weight: 315.77 g/mol) is an isotopically labeled derivative of glutarylcarnitine (C5DC), a medium-chain acylcarnitine. The compound incorporates a ¹³C atom and three deuterium (d3) atoms, replacing natural carbon and hydrogen isotopes at specific positions. This labeling enhances its utility in metabolic tracing studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where isotopic signatures reduce background noise and improve detection sensitivity .

Glutarylcarnitine itself is a biomarker for glutaric acidemia type I (GA-I), an inherited disorder of lysine and tryptophan metabolism. The labeled variant, this compound, is primarily used in research to investigate metabolic flux, enzyme kinetics, and diagnostic assay development .

Properties

Molecular Formula |

C12H21NO6 |

|---|---|

Molecular Weight |

279.31 g/mol |

IUPAC Name |

5-[1-carboxy-3-[dimethyl(trideuterio(113C)methyl)azaniumyl]propan-2-yl]oxy-5-oxopentanoate |

InChI |

InChI=1S/C12H21NO6/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15/h9H,4-8H2,1-3H3,(H-,14,15,16,17)/i1+1D3 |

InChI Key |

NXJAXUYOQLTISD-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for DL-Glutaryl Carnitine-13C,d3

Starting Materials and Precursor Selection

The synthesis begins with commercially available L-carnitine or its racemic counterpart, DL-carnitine, which serves as the foundational structure. Isotopic labeling is introduced at specific positions:

- Methyl-13C,d3 labeling : Achieved by substituting the methyl group on the quaternary ammonium moiety of carnitine with 13C and three deuterium atoms.

- Glutaryl group introduction : The glutaric acid moiety is incorporated via esterification or acylation reactions.

Key precursors include:

Stepwise Synthesis Protocol

Demethylation of L-Carnitine

To enable isotopic labeling, the native methyl group of L-carnitine is removed via alkaline hydrolysis or enzymatic demethylation. A patented method uses 2-hydroxyethylamine as a solvent under heating (60–80°C) to yield demethylated carnitine intermediates. This step ensures a reactive site for subsequent 13C,d3-methyl incorporation.

Isotopic Re-methylation

The demethylated intermediate reacts with iodomethane-13C,d3 in a polar aprotic solvent (e.g., dimethylformamide) at 40–60°C. Stoichiometric control (1:1 to 1:1.5 molar ratio) ensures complete methylation while minimizing byproducts. Post-reaction, the product is purified via crystallization in isopropanol/acetone mixtures (1:3 v/v), achieving >95% isotopic enrichment.

Glutaryl Group Acylation

The labeled carnitine undergoes acylation with glutaryl chloride in the presence of a base (e.g., triethylamine) to form the ester bond. Alternative methods employ glutaric anhydride with catalytic acid. Reaction conditions (45–65°C, 12–18 hours) are optimized to prevent hydrolysis of the labile ester linkage.

Purification and Characterization

Crude product is purified via:

Isotopic Labeling Techniques

Chemical Reactions Analysis

DL-Glutaryl carnitine-13C,d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Metabolic Pathway Analysis

DL-Glutaryl carnitine-13C,d3 is extensively used in metabolic pathway analysis. The stable isotope labeling allows researchers to trace the compound's incorporation into metabolic pathways, providing insights into fatty acid and amino acid metabolism. This capability is crucial for studying conditions such as obesity and metabolic syndrome, where alterations in carnitine levels can significantly impact energy expenditure and fat storage.

Key Findings:

- Fatty Acid Oxidation: Research indicates that DL-Glutaryl carnitine influences fatty acid oxidation processes, which are vital for energy production in cells. Understanding how this compound interacts with enzymes involved in these pathways helps elucidate regulatory mechanisms that can lead to metabolic diseases.

- Oxidative Stress and Inflammation: Studies suggest that DL-Glutaryl carnitine may have protective effects against oxidative stress and inflammation, contributing to improved metabolic health.

Clinical Applications

This compound has clinical relevance, particularly in diagnosing and managing metabolic disorders. Its application in acylcarnitine profiling allows for the detection of specific biomarkers associated with various inborn errors of metabolism.

Case Studies:

- A study utilizing electrospray tandem mass spectrometry for acylcarnitine profiling demonstrated the ability to detect disease-related abnormalities in patient specimens. This method was effective in identifying specific acylcarnitines associated with conditions like methylmalonic acidemia and propionic acidemia .

- Another investigation highlighted the relationship between plasma acylcarnitines and neonatal anthropometry, revealing significant associations between specific acylcarnitines and birth outcomes. This underscores the potential of DL-Glutaryl carnitine as a biomarker for assessing metabolic health during pregnancy .

Research on Energy Metabolism

Research has shown that muscle free carnitine availability can limit fat oxidation during high-intensity exercise. Studies indicate that increasing muscle total carnitine content can enhance fat oxidation while reducing glycolysis, thereby improving overall energy metabolism . This has implications for athletic performance and metabolic health.

Research Insights:

- The regulation of mitochondrial acetyl-CoA/CoASH ratios by carnitine is crucial for optimizing energy production during exercise. This insight has renewed interest in the role of carnitine derivatives like DL-Glutaryl carnitine in sports medicine and nutritional supplementation .

Implications in Disease States

The application of this compound extends to understanding its role in various disease states, including metabolic syndrome and cardiovascular diseases. Research indicates that alterations in acylcarnitines can reflect underlying metabolic dysregulation.

Findings:

Mechanism of Action

The mechanism of action of DL-Glutaryl carnitine-13C,d3 involves its role as a tracer in metabolic studies. The labeled carbon and deuterium atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Structural and Functional Differences

DL-Glutaryl carnitine-13C,d3 is distinguished from related acylcarnitines by its acyl chain length , functional groups , and isotopic labeling :

- Glutarylcarnitine (C5DC, unlabeled): Formula: C₁₂H₂₁NO₆·Cl Molecular weight: 315.72 g/mol Key role: Endogenous biomarker for GA-I. Lacks isotopic labels, limiting its use in tracer studies .

- Succinylcarnitine (C4DC): Shorter four-carbon dicarboxylic acyl chain. Associated with succinate dehydrogenase deficiencies. Formula: C₁₁H₁₉NO₆·Cl; MW: 305.73 g/mol .

- Propionylcarnitine (C3): Three-carbon acyl chain; linked to propionic acidemia. Formula: C₁₀H₁₉NO₄·Cl; MW: 259.72 g/mol .

- L-Carnitine-L-Tartrate: Salt form of L-carnitine with tartaric acid. Formula: C₁₁H₂₁NO₈; MW: 295.29 g/mol .

Isotopic vs. Non-Isotopic Forms

The ¹³C and d3 labels in this compound enable precise tracking in metabolic studies, unlike its non-labeled counterpart. Deuterium incorporation may slightly alter physicochemical properties (e.g., retention time in chromatography), but this is leveraged to distinguish labeled analytes from endogenous molecules in MS .

Data Tables

Table 1: Key Properties of this compound and Comparators

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labels | Key Applications | Associated Disorders |

|---|---|---|---|---|---|

| This compound | C₁₁(¹³C)H₁₉D₃NO₆·Cl | 315.77 | ¹³C, d3 | Metabolic tracing, GA-I diagnostics | Glutaric acidemia type I |

| Glutarylcarnitine (C5DC) | C₁₂H₂₁NO₆·Cl | 315.72 | None | Biomarker detection | GA-I |

| Succinylcarnitine (C4DC) | C₁₁H₁₉NO₆·Cl | 305.73 | None | Mitochondrial disorder screening | Leigh syndrome |

| L-Carnitine-L-Tartrate | C₁₁H₂₁NO₈ | 295.29 | None | Dietary supplements | Carnitine deficiency |

Table 2: Isotopic Labeling Impact

| Property | This compound | Unlabeled Glutarylcarnitine |

|---|---|---|

| Detection Sensitivity | High (MS/NMR) | Moderate |

| Metabolic Interference | Minimal (tracer distinction) | High (background noise) |

| Research Utility | Enzyme kinetics, flux analysis | Diagnostic assays |

Research Implications

The isotopic labeling in this compound addresses key limitations in metabolomics, such as co-elution artifacts in chromatography and signal overlap in spectroscopy. Its specificity makes it indispensable for validating newborn screening protocols for GA-I, where accurate quantification is critical . In contrast, succinylcarnitine (C4DC) and propionylcarnitine (C3) are prioritized in broader panels for inborn errors of metabolism.

Q & A

Q. What are the critical considerations for synthesizing DL-Glutaryl carnitine-13C,d3 with high isotopic purity?

- Methodological Answer : Synthesis requires sequential protection of functional groups (e.g., hydroxyl and carboxyl groups) to avoid side reactions. Isotopic labeling (13C and d3) should be introduced during precursor synthesis, such as using 13C-enriched glutaric acid and deuterated methyl groups. Purification via reversed-phase HPLC with MS detection ensures isotopic purity (>98% by NMR or LC-MS). Key steps include:

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in biological matrices?

- Methodological Answer : Employ a hydrophilic interaction liquid chromatography (HILIC) column to retain polar metabolites. Key parameters:

- Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B) with gradient elution (e.g., 95% B to 50% B over 10 min).

- MS Detection : Electrospray ionization (ESI+) with MRM transitions (e.g., m/z 304→85 for DL-Glutaryl carnitine and m/z 307→88 for the labeled analog).

- Internal Standard : Use a structurally similar deuterated compound (e.g., DL-Carnitine-d9) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers address discrepancies in metabolic flux data when using this compound as a tracer in in vivo vs. in vitro models?

- Methodological Answer : Discrepancies often arise from differences in cellular uptake kinetics or compartmentalization. To resolve:

- Controlled Experiments : Compare tracer uptake rates in isolated mitochondria (in vitro) versus whole-cell systems (in vivo) under standardized oxygen levels.

- Data Normalization : Use tissue-specific correction factors (e.g., mitochondrial density) and validate with parallel 13C-glutamate tracers to assess cross-pathway interference .

- Contradiction Analysis Framework : Apply triangulation by integrating flux balance analysis (FBA) and kinetic modeling to identify rate-limiting steps .

Q. What experimental designs are recommended for studying isotope effects on enzyme kinetics using this compound?

- Methodological Answer : To isolate kinetic isotope effects (KIEs):

- Substrate Competition Assays : Co-incubate unlabeled and labeled substrates with purified enzymes (e.g., carnitine palmitoyltransferase).

- Kinetic Parameters : Measure K_m and V_max under steady-state conditions using radiometric assays or isotopomer-specific detection.

- Statistical Validation : Use ANOVA to compare differences in catalytic efficiency (e.g., k_cat/K_m) between isotopic forms, ensuring sample sizes ≥3 replicates .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.